molecular formula C18H22ClN5O2S B12905017 2-[2-[6-[(2-Chlorophenyl)methylsulfanyl]purin-9-yl]ethyl-(2-hydroxyethyl)amino]ethanol CAS No. 3048-87-1

2-[2-[6-[(2-Chlorophenyl)methylsulfanyl]purin-9-yl]ethyl-(2-hydroxyethyl)amino]ethanol

Cat. No.: B12905017
CAS No.: 3048-87-1
M. Wt: 407.9 g/mol
InChI Key: DZOKVCBQKOQRAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-((2-(6-((2-Chlorobenzyl)thio)-9H-purin-9-yl)ethyl)azanediyl)diethanol is a complex organic compound with a unique structure that includes a purine base, a chlorobenzyl group, and a diethanolamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-((2-(6-((2-Chlorobenzyl)thio)-9H-purin-9-yl)ethyl)azanediyl)diethanol typically involves multiple steps. One common method starts with the chlorination of benzyl alcohol to form 2-chlorobenzyl chloride. This intermediate is then reacted with thiourea to produce 2-chlorobenzylthiourea. The next step involves the cyclization of this intermediate with ethylenediamine to form the purine ring system. Finally, the diethanolamine moiety is introduced through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,2’-((2-(6-((2-Chlorobenzyl)thio)-9H-purin-9-yl)ethyl)azanediyl)diethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the chlorobenzyl and purine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

2,2’-((2-(6-((2-Chlorobenzyl)thio)-9H-purin-9-yl)ethyl)azanediyl)diethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-((2-(6-((2-Chlorobenzyl)thio)-9H-purin-9-yl)ethyl)azanediyl)diethanol involves its interaction with specific molecular targets. The purine moiety allows it to bind to nucleotide-binding sites on enzymes or receptors, potentially inhibiting their activity. The chlorobenzyl group may enhance its binding affinity through hydrophobic interactions, while the diethanolamine moiety can participate in hydrogen bonding, stabilizing the compound’s interaction with its target .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Chlorobenzyl)thio]ethylamine
  • N-(6-chlorobenzo[d]thiazol-2-yl)-5-substituted phenyl-1,3,4-oxadiazol-2-amine

Uniqueness

2,2’-((2-(6-((2-Chlorobenzyl)thio)-9H-purin-9-yl)ethyl)azanediyl)diethanol is unique due to its combination of a purine base with a chlorobenzyl group and a diethanolamine moiety. This structure provides a versatile platform for various chemical modifications and applications, distinguishing it from other similar compounds .

Properties

CAS No.

3048-87-1

Molecular Formula

C18H22ClN5O2S

Molecular Weight

407.9 g/mol

IUPAC Name

2-[2-[6-[(2-chlorophenyl)methylsulfanyl]purin-9-yl]ethyl-(2-hydroxyethyl)amino]ethanol

InChI

InChI=1S/C18H22ClN5O2S/c19-15-4-2-1-3-14(15)11-27-18-16-17(20-12-21-18)24(13-22-16)6-5-23(7-9-25)8-10-26/h1-4,12-13,25-26H,5-11H2

InChI Key

DZOKVCBQKOQRAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC=NC3=C2N=CN3CCN(CCO)CCO)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.